Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-
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Overview
Description
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- is an organic compound with the molecular formula C16H15NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-[[2-(4-methylphenoxy)acetyl]amino] group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- typically involves the condensation of benzoic acid with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives of the compound.
Scientific Research Applications
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- can be compared with other similar compounds, such as:
Benzoic acid, 4-[[2-(2-methylphenoxy)acetyl]amino]-: Similar structure but with a different position of the methyl group on the phenoxy ring.
Benzoic acid, 4-[[2-(4-chlorophenoxy)acetyl]amino]-: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
Benzoic acid, 4-[[2-(4-methoxyphenoxy)acetyl]amino]-: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Properties
CAS No. |
82157-41-3 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-2-8-14(9-3-11)21-10-15(18)17-13-6-4-12(5-7-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
DUMIWUXXCBKUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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